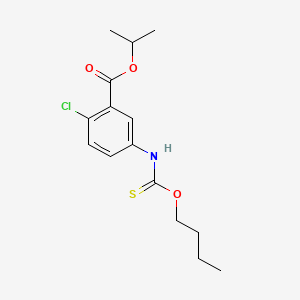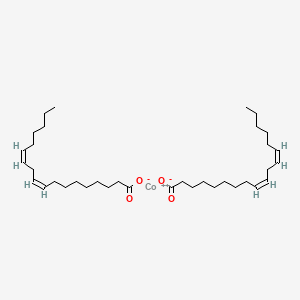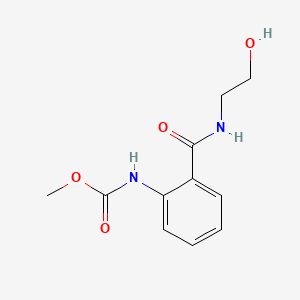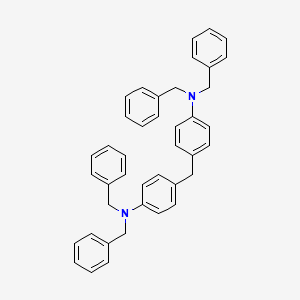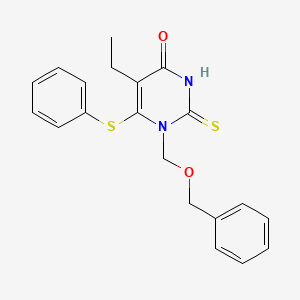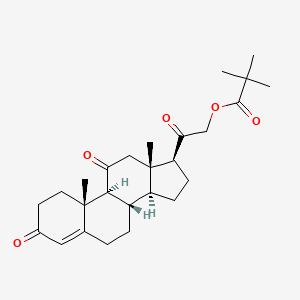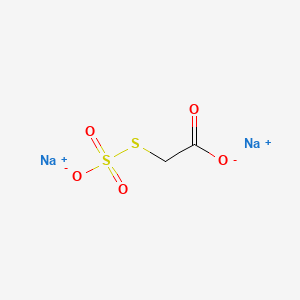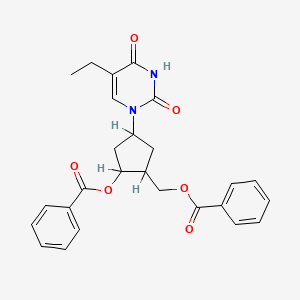
Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate: is a synthetic organic compound with the molecular formula C21H18N4O4Na and a molecular weight of 412.40 g/mol. This compound is characterized by its azo linkage, which is a functional group containing a nitrogen-nitrogen double bond, and is often used in dyes and pigments due to its vivid coloration properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-3-methylbenzoic acid. This involves treating the compound with sodium nitrite (NaNO2) in an acidic medium, usually hydrochloric acid (HCl), to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Neutralization: The final step involves neutralizing the reaction mixture with sodium carbonate (Na2CO3) to obtain the sodium salt of the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions:
Oxidation: Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound using reducing agents such as sodium dithionite (Na2S2O4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in an alkaline medium.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in analytical chemistry for the detection and quantification of metal ions due to its complexation properties .
Biology:
- Investigated for its potential use as a biological stain in microscopy.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases.
- Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs .
Industry:
作用机制
The mechanism of action of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its ability to form stable complexes with metal ions and biological macromolecules. The azo linkage and aromatic rings facilitate π-π interactions and hydrogen bonding, enhancing its binding affinity. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
- Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate
Comparison:
- Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate: Similar structure but with a benzoate group instead of a salicylate group, leading to different solubility and binding properties.
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate: Contains an acetate group, which affects its reactivity and biological activity.
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate: The propionate group alters its pharmacokinetic properties and industrial applications.
属性
CAS 编号 |
93919-25-6 |
|---|---|
分子式 |
C21H17N4NaO4 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
sodium;5-[[4-[(4-amino-3-methylbenzoyl)amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C21H18N4O4.Na/c1-12-10-13(2-8-18(12)22)20(27)23-14-3-5-15(6-4-14)24-25-16-7-9-19(26)17(11-16)21(28)29;/h2-11,26H,22H2,1H3,(H,23,27)(H,28,29);/q;+1/p-1 |
InChI 键 |
PAPFJSHVOZXVDQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




